

# A Comparative Guide to NOX Inhibitors: GSK2795039 vs. Diphenyleneiodonium (DPI)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2795039 |           |
| Cat. No.:            | B607802    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent NADPH Oxidase (NOX) inhibitors: the novel, selective NOX2 inhibitor **GSK2795039**, and the classical, non-selective inhibitor Diphenyleneiodonium (DPI). This comparison is supported by experimental data on their mechanisms, potency, selectivity, and utility in both in vitro and in vivo settings.

#### **Introduction to NOX Inhibition**

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are integral to a wide range of physiological and pathological processes, including immune responses, cell signaling, and oxidative stress in various diseases.[1][2][3] The development of specific inhibitors is crucial for dissecting the roles of individual NOX isoforms and for their potential as therapeutic agents. **GSK2795039** is a modern, selective small molecule inhibitor, while DPI is a widely used, potent, but non-specific tool compound.[2][4][5]

#### **Mechanism of Action**

The fundamental difference between **GSK2795039** and DPI lies in their mechanism of inhibition.

• **GSK2795039** acts as a direct, competitive inhibitor of NADPH at the NOX2 enzyme.[1][4][6] This means it directly competes with the enzyme's primary substrate, NADPH, to prevent the electron transfer necessary for ROS production.[1][4]



• Diphenyleneiodonium (DPI) is a general and irreversible inhibitor of flavoproteins.[2][7] It targets the flavin adenine dinucleotide (FAD) binding site, which is a common feature of all NOX isoforms and many other enzymes, such as endothelial nitric oxide synthase (eNOS), xanthine oxidase, and components of the mitochondrial respiratory chain.[3][7][8] Its mode of action has been described as uncompetitive.[6]

### **Potency and Selectivity**

The utility of a pharmacological inhibitor is defined by its potency and selectivity. **GSK2795039** was developed to overcome the broad-spectrum activity of compounds like DPI.

**GSK2795039** is a potent and highly selective inhibitor of the NOX2 isoform.[4][9][10] In cell-free and cell-based assays that directly measure NOX2 activity (like NADPH or oxygen consumption), it shows high potency for NOX2 with IC50 values in the sub-micromolar range. [4][10] Importantly, it displays over 100-fold selectivity for NOX2 when compared to xanthine oxidase and has weak or no activity against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) and eNOS at therapeutic concentrations.[4][6][10][11]

DPI, in contrast, is a potent but non-selective inhibitor of all NOX isoforms, typically in the sub-micromolar range.[12][13] Its utility as a research tool is significantly hampered by its inhibition of a wide array of other flavoenzymes, leading to potential off-target effects that can confound experimental interpretation.[3][4][7][8]

## Data Presentation: Inhibitor Potency (IC50 / pIC50)

The following table summarizes the reported potency values for **GSK2795039** and DPI against various NOX isoforms and other enzymes. Note that values can differ based on the experimental assay used.



| Target                     | Inhibitor   | Assay Type               | Potency<br>(plC50) | Potency<br>(IC <sub>50</sub> ) | Reference |
|----------------------------|-------------|--------------------------|--------------------|--------------------------------|-----------|
| NOX2                       | GSK2795039  | NADPH<br>Depletion       | 6.60 ± 0.13        | 0.251 μΜ                       | [4][10]   |
| WST-1 (ROS<br>Detection)   | 5.54 ± 0.25 | ~2.88 µM                 | [4]                | _                              |           |
| L-012 (ROS,<br>HL60 cells) | 6.74 ± 0.17 | ~0.18 µM                 | [4][14]            | _                              |           |
| Oxyburst<br>Green (ROS)    | 6.73 ± 0.16 | ~0.19 µM                 | [4][14]            |                                |           |
| NOX2                       | DPI         | NADPH<br>Depletion       | 7.55 ± 0.24        | ~0.028 μM                      | [4]       |
| L-012 (ROS,<br>HL60 cells) | 6.84 ± 0.22 | ~0.14 μM                 | [4][14]            |                                |           |
| Oxyburst<br>Green (ROS)    | 6.49 ± 0.18 | ~0.32 μM                 | [4][14]            |                                |           |
| NOX1                       | GSK2795039  | WST-1 (ROS<br>Detection) | < 4                | >100 μM                        | [4]       |
| NOX3                       | GSK2795039  | WST-1 (ROS<br>Detection) | < 4                | >100 μM                        | [4]       |
| NOX4                       | GSK2795039  | WST-1 (ROS<br>Detection) | < 4                | >100 μM                        | [4]       |
| NOX5                       | GSK2795039  | WST-1 (ROS<br>Detection) | < 4                | >100 μM                        | [4]       |
| All NOX<br>Isoforms        | DPI         | Various ROS<br>Assays    | -                  | Sub-<br>micromolar<br>range    | [12][13]  |
| Xanthine<br>Oxidase        | GSK2795039  | HRP/Amplex<br>Red        | 4.54 ± 0.16        | 28.8 μΜ                        | [4][10]   |



| Xanthine<br>Oxidase | DPI        | HRP/Amplex<br>Red | 6.57 ± 0.21 | ~0.27 μM | [4] |
|---------------------|------------|-------------------|-------------|----------|-----|
| eNOS                | GSK2795039 | -                 | -           | >100 μM  | [4] |

Note:  $pIC_{50}$  is the negative logarithm of the  $IC_{50}$  value. A higher  $pIC_{50}$  indicates greater potency. Some variability exists due to assay conditions; for instance, **GSK2795039** can show apparent activity against other NOX isoforms in HRP/Amplex Red assays due to interference with the detection reagents, highlighting the importance of using multiple assay formats.[4][14]

## **In Vivo Applications and Limitations**

**GSK2795039** is distinguished as the first small molecule NOX2 inhibitor to demonstrate efficacy in in vivo models.[4][6] It has been shown to abolish NOX2-dependent ROS production in a mouse paw inflammation model and reduce disease markers in a murine model of acute pancreatitis following systemic administration.[1][4][6][11] This makes it a valuable tool for studying the specific role of NOX2 in disease.

DPI has very limited utility for in vivo studies due to its high toxicity (LD50 <10 mg/kg in rodents) and broad, non-specific inhibition of essential flavoenzymes.[4] Its use in whole-animal studies can lead to ambiguous results that cannot be confidently attributed to the inhibition of a specific NOX isoform.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: NOX2 signaling pathway and points of inhibition.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK 2795039 | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of NADPH Oxidases Activity by Diphenyleneiodonium Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the seven human NOX isoforms and their inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to NOX Inhibitors: GSK2795039 vs. Diphenyleneiodonium (DPI)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607802#comparing-gsk2795039-and-dpi-as-nox-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com